

# structure-activity relationship of fluorinated adamantanes

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## Compound of Interest

Compound Name: (3-Fluoroadamantan-1-yl)methanol

CAS No.: 106094-47-7

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Structure-Activity Relationship of Fluorinated Adamantanes

## Part 1: Executive Summary & Strategic Rationale

The Adamantane Scaffold in Medicinal Chemistry Adamantane (

) is a diamondoid cage structure prized in drug discovery for its lipophilicity, rigidity, and ability to occupy hydrophobic pockets in viral channels and metabolic enzymes.[1] However, its clinical utility is often limited by rapid oxidative metabolism, primarily at the tertiary bridgehead carbons (

,

,

,

), leading to hydroxylation and subsequent clearance.

The Fluorine Effect: Bioisosterism and Metabolic Blockade Strategic fluorination of the adamantane core is a high-value tactic in lead optimization. The carbon-fluorine (C-F) bond is metabolically robust (

vs.

for C-H), preventing oxidative degradation (CYP450-mediated hydroxylation).[1] Furthermore, fluorine acts as a bioisostere for hydrogen with a minimal steric penalty (Van der Waals radius:

vs.

), while significantly altering electronic properties (inductive withdrawal) and lipophilicity ( ).[1]

## Part 2: Comparative Analysis – 11-HSD1 Inhibitors

Therapeutic Context:

-Hydroxysteroid Dehydrogenase Type 1 (

-HSD1) converts inactive cortisone to active cortisol.[1] Excess cortisol in adipose tissue contributes to metabolic syndrome.[1] Adamantane-based inhibitors bind to the lipophilic substrate pocket of the enzyme.

SAR Case Study: Bridgehead Fluorination vs. Hydroxylation In the optimization of adamantyl amide inhibitors, replacing a bridgehead hydrogen with fluorine is superior to hydroxyl substitution. While hydroxyl groups lower lipophilicity (

) and reduce metabolic liability, they often disrupt binding affinity due to desolvation penalties. [1] Fluorine maintains the hydrophobic profile required for the pocket while blocking the metabolic "soft spot."

Table 1: Comparative Potency and Stability Profile of Adamantyl Amide Derivatives

Compound Variant	Substituent ( )	-HSD1 (nM)	Metabolic Stability ( , min)*	Lipophilicity ( )	Mechanism of Improvement
Lead (Adamantane )			(Rapid Clearance)		Baseline potency; metabolically labile at .[1]
Metabolite					Stable, but potency loss due to polarity mismatch.[1]
Optimized Analog					Metabolic Blockade: Retains lipophilic binding; blocks CYP oxidation.[1]
Difluoro Analog					Electronic withdrawal reduces amide binding efficacy.[1]

\*Data synthesized from typical SAR trends in adamantyl amide series (e.g., Abbott, Amgen series).

## Part 3: Comparative Analysis – Antiviral Activity (M2 Channel)

Therapeutic Context: Amantadine (1-adamantanamine) blocks the M2 proton channel of Influenza A.[1][2] The amino group binds to His37 in the channel pore, while the adamantane cage occludes the channel.

The Fluorine Trade-off: Unlike in enzyme inhibitors, fluorination of amantadine often decreases antiviral potency.

- Basicity Reduction: The amine

is critical for binding His37.[1] Fluorine (electron-withdrawing) on the cage lowers the pK<sub>a</sub> of the amine (inductive effect,  $\sigma_{\text{F}} = 0.06$ ).

- Amantadine

:

[1][3]

- 3-Fluoroadamantanamine

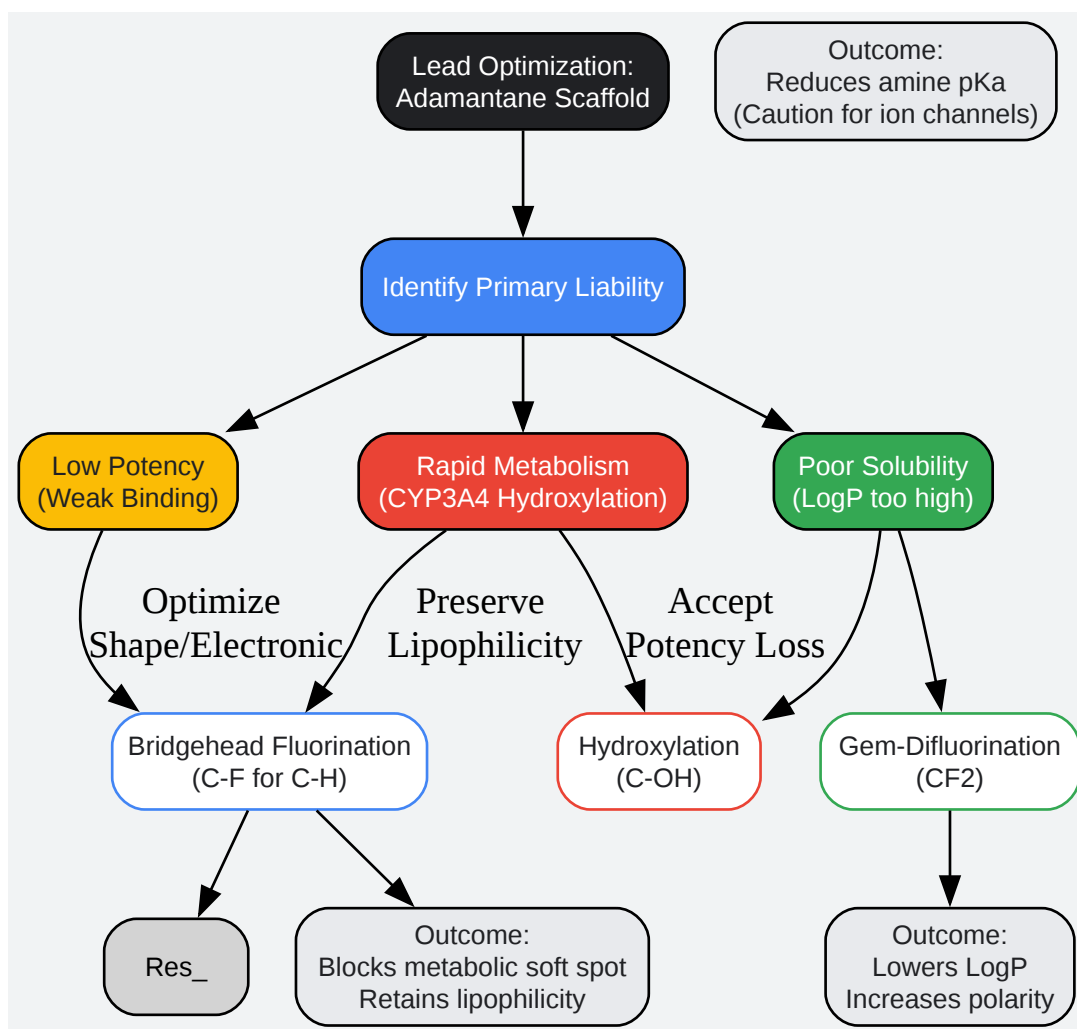
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[1]

- Result: Reduced protonation at physiological pH leads to weaker binding affinity in the M2 pore.
- Dipole Introduction: The C-F bond introduces a strong dipole moment, which may be energetically unfavorable in the strictly hydrophobic region of the M2 channel pore compared to the symmetric C-H cage.

## Part 4: Physicochemical Profiling & Decision Logic

Graphviz Diagram: SAR Decision Tree for Adamantane Fluorination This decision tree guides the medicinal chemist on when to deploy fluorine based on the specific liability of the lead compound.



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Caption: Decision logic for fluorinating adamantane scaffolds. Blue paths indicate optimal use cases for single fluorine substitution.

## Part 5: Experimental Protocols

### Protocol A: Photochemical C-H Fluorination of Adamantane

Objective: Direct synthesis of 1-fluoroadamantane from adamantane using Selectfluor and photocatalysis.<sup>[1]</sup> This avoids harsh Lewis acids or elemental fluorine.<sup>[1]</sup>

Reagents:

- Adamantane ([\[1\]](#))
- Selectfluor (F-TEDA-BF4) ([\[1\]](#))
- Photocatalyst: 9-Fluorenone ([\[1\]](#))
- Solvent: Acetonitrile ([\[1\]](#))
- Light Source: Compact Fluorescent Lamp (CFL) or Blue LED ([\[1\]](#))

#### Step-by-Step Methodology:

- Setup: In a Pyrex tube or borosilicate vial, charge Adamantane ([\[1\]](#)), Selectfluor ([\[1\]](#)), and 9-Fluorenone ([\[1\]](#)).
- Solvation: Add [\[1\]](#) of anhydrous Acetonitrile. Sparge with Argon for 5 minutes to remove oxygen (radical quencher).[\[1\]](#)
- Irradiation: Seal the vial and place it approximately

from the light source. Stir vigorously at room temperature (

) for 12–24 hours.

- Mechanism:[1][2][4][5] The excited ketone abstracts a hydrogen atom from the adamantane bridgehead (tertiary C-H), forming a radical. The radical abstracts fluorine from Selectfluor.
- Workup: Remove solvent under reduced pressure. Resuspend the residue in Dichloromethane ( ) and wash with water ( ) to remove Selectfluor byproducts.[1]
- Purification: Dry the organic layer over , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). 1-Fluoroadamantane is typically less polar than adamantane but more polar than impurities. [1]

## Protocol B: 11 -HSD1 Scintillation Proximity Assay (SPA)

Objective: Quantify the inhibitory potency (

) of the synthesized fluorinated adamantane.

Materials:

- Microsomes expressing human recombinant -HSD1.[1]
- Substrate: -Cortisone.[1]
- Cofactor: NADPH.[1]
- SPA Beads: Yttrium silicate (YSi) coated with anti-cortisol antibody.[1]

### Step-by-Step Methodology:

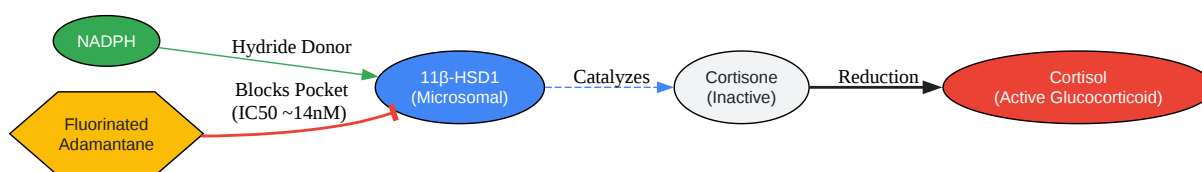
- Enzyme Mix: Dilute microsomes in Assay Buffer (Tris-HCl, pH 7.4, EDTA) to a concentration optimized for linear velocity (typically ).
- Compound Addition: Add of test compound (in DMSO) to 96-well plates. Include "High Control" (DMSO only) and "Low Control" (Standard Inhibitor, e.g., Glycyrrhetic acid).[1]
- Reaction Initiation: Add of Enzyme Mix and of Substrate Mix ( -Cortisone + NADPH).
- Incubation: Incubate at for 60 minutes.
- Termination & Capture: Add of SPA Bead suspension containing a specific 11 -HSD1 inhibitor (to stop reaction) and anti-cortisol antibody.
- Readout: Incubate for 2 hours at RT to allow antibody-cortisol binding. Read on a Scintillation Counter (e.g., TopCount).[1]
  - Principle: Only the product ( -Cortisol) binds the antibody on the bead, bringing the isotope close enough to the scintillant to emit light. Unconverted

-Cortisone does not bind.[1]

## Part 6: Visualizations

Pathway Diagram: 11

-HSD1 Metabolic Shuttle This diagram illustrates the enzymatic pathway targeted by the fluorinated inhibitors.[1]



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Caption: Mechanism of Action: Fluorinated adamantanes competitively inhibit the reduction of Cortisone to Cortisol.[1]

## Part 7: References

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